ethyl (2E)-(hydroxyimino)(1,3,5-trimethyl-1H-pyrazol-4-yl)acetate
Description
Ethyl (2E)-(hydroxyimino)(1,3,5-trimethyl-1H-pyrazol-4-yl)acetate is a synthetic organic compound featuring a pyrazole core substituted with three methyl groups at positions 1, 3, and 3. The (2E)-hydroxyiminoacetate moiety is conjugated to the pyrazole ring, forming a planar structure stabilized by intramolecular hydrogen bonding between the hydroxyl group and the adjacent carbonyl oxygen. This compound is structurally related to bioactive molecules studied for enzyme inhibition and antimicrobial activity, particularly in the context of heterocyclic drug design . Its E-configuration at the oxime double bond distinguishes it from Z-isomers, which exhibit different steric and electronic properties .
Properties
Molecular Formula |
C10H15N3O3 |
|---|---|
Molecular Weight |
225.24 g/mol |
IUPAC Name |
ethyl (2Z)-2-hydroxyimino-2-(1,3,5-trimethylpyrazol-4-yl)acetate |
InChI |
InChI=1S/C10H15N3O3/c1-5-16-10(14)9(12-15)8-6(2)11-13(4)7(8)3/h15H,5H2,1-4H3/b12-9- |
InChI Key |
XKAXFWNCAMMSEV-XFXZXTDPSA-N |
Isomeric SMILES |
CCOC(=O)/C(=N\O)/C1=C(N(N=C1C)C)C |
Canonical SMILES |
CCOC(=O)C(=NO)C1=C(N(N=C1C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E)-(hydroxyimino)(1,3,5-trimethyl-1H-pyrazol-4-yl)acetate typically involves the reaction of 1,3,5-trimethyl-1H-pyrazole with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile or dimethylformamide (DMF) under reflux conditions. The resulting product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E)-(hydroxyimino)(1,3,5-trimethyl-1H-pyrazol-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
Ethyl (2E)-(hydroxyimino)(1,3,5-trimethyl-1H-pyrazol-4-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl (2E)-(hydroxyimino)(1,3,5-trimethyl-1H-pyrazol-4-yl)acetate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. It may also interact with cellular receptors, leading to various biological effects. The exact pathways and targets are subject to ongoing research and may vary depending on the specific application .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key analogues and their distinguishing features:
Key Observations
Oxime Configuration and Stability :
- The E-isomer of the target compound exhibits greater thermodynamic stability compared to Z-isomers (e.g., sc-353307) due to reduced steric hindrance between the hydroxyl group and pyrazole methyl substituents .
- Z-isomers (e.g., sc-353307) are more prone to photochemical isomerization, limiting their utility in light-sensitive applications .
The phenyl substituent in sc-353307 enhances aromatic stacking interactions but increases molecular weight and lipophilicity compared to the target compound’s trimethylpyrazole .
Synthetic Accessibility :
- The target compound’s synthesis likely requires oxime formation under controlled conditions (e.g., hydroxylamine treatment of a ketone precursor), whereas analogues like 26c are synthesized via simpler esterification or cyclocondensation .
Carboxylic acid derivatives (e.g., 490-M18) show superior aqueous solubility, making them preferable for in vitro pharmacological assays .
Notes
Isomer-Specific Reactivity : The E/Z configuration critically influences metabolic stability and intermolecular interactions. Computational modeling is recommended to predict isomer-specific binding modes.
Substituent Optimization : Introducing electron-withdrawing groups (e.g., chloro, formyl) to the pyrazole ring could enhance electrophilicity for nucleophilic attack in prodrug designs.
Synthetic Challenges : Achieving high regioselectivity in pyrazole substitution remains a hurdle, as seen in the synthesis of 26c, which required precise stoichiometry of methyl hydrazine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
